molecular formula C10H12N2OS B106352 6-Isopropoxybenzo[d]thiazol-2-amine CAS No. 15850-81-4

6-Isopropoxybenzo[d]thiazol-2-amine

Cat. No.: B106352
CAS No.: 15850-81-4
M. Wt: 208.28 g/mol
InChI Key: WFGYJPDSKYTVNR-UHFFFAOYSA-N
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Description

6-Isopropoxybenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C10H12N2OS. It is characterized by the presence of a benzothiazole ring substituted with an isopropoxy group at the 6th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxybenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

6-Isopropoxybenzo[d]thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Isopropoxybenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The isopropoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-propan-2-yloxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-6(2)13-7-3-4-8-9(5-7)14-10(11)12-8/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYJPDSKYTVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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